

A Technical Guide to the Spectroscopic Interpretation of 3-Methoxy-5-methylphenol

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Compound of Interest

Compound Name: 3-Methoxy-5-methylphenol

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This guide provides an in-depth analysis of the spectroscopic data for **3-Methoxy-5-methylphenol** (CAS RN: 3209-13-0), a key intermediate in organic synthesis.^[1] The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties

- Systematic Name: **3-Methoxy-5-methylphenol**
- Synonyms: 5-Methoxy-m-cresol, Orcinol monomethyl ether^[2]
- Molecular Formula: C₈H₁₀O₂^[1]
- Molecular Weight: 138.17 g/mol ^[1]

Spectroscopic Data

The structural elucidation of **3-Methoxy-5-methylphenol** is achieved through the combined application of NMR, IR, and MS techniques. Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[\[1\]](#)

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|-----------------|-------------|--------------------------------------|
| ~6.2-6.4 | Multiplet | 3H | Aromatic Protons (H-2, H-4, H-6) |
| ~4.5-5.5 | Singlet (broad) | 1H | Phenolic Hydroxyl Proton (-OH) |
| ~3.75 | Singlet | 3H | Methoxy Protons (-OCH ₃) |
| ~2.25 | Singlet | 3H | Methyl Protons (-CH ₃) |

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Methoxy-5-methylphenol.[\[1\]](#)

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-------------------------------------|
| ~161 | C-O (Methoxy) |
| ~159 | C-O (Phenolic) |
| ~141 | C-C (Methyl-substituted) |
| ~107 | Aromatic CH |
| ~102 | Aromatic CH |
| ~99 | Aromatic CH |
| ~55 | Methoxy Carbon (-OCH ₃) |
| ~21 | Methyl Carbon (-CH ₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Methoxy-5-methylphenol.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm ⁻¹) | Bond Vibration | Functional Group |
|--------------------------------|----------------|------------------|
| 3600-3200 (broad) | O-H stretch | Phenolic -OH |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2960-2850 | C-H stretch | Aliphatic C-H |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 1275-1200 | C-O stretch | Aryl Ether |
| 1150-1085 | C-O stretch | Phenol |

Table 3: Characteristic IR Absorption Bands for 3-Methoxy-5-methylphenol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[\[1\]](#)

| m/z Ratio | Interpretation |
|-----------|--|
| 138 | Molecular Ion $[M]^+$ |
| 123 | $[M - \text{CH}_3]^+$ |
| 109 | $[M - \text{CH}_2\text{O} + \text{H}]^+$ or $[M - \text{C}_2\text{H}_5]^+$ |
| 107 | $[M - \text{OCH}_3]^+$ |

Table 4: Key Mass Spectrometry Fragmentation

Data for 3-Methoxy-5-methylphenol.[\[3\]](#)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

- Instrumentation: A 300 or 400 MHz NMR spectrometer (e.g., Bruker AC-300).[\[3\]](#)[\[4\]](#)
- Sample Preparation: The sample is dissolved in a deuterated solvent, typically Chloroform-d (CDCl_3).[\[5\]](#)
- Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[\[4\]](#)
- Data Acquisition: Both ^1H and ^{13}C NMR spectra are acquired at room temperature. For ^1H NMR, parameters such as pulse width, acquisition time, and relaxation delay are optimized. For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.[\[4\]](#)

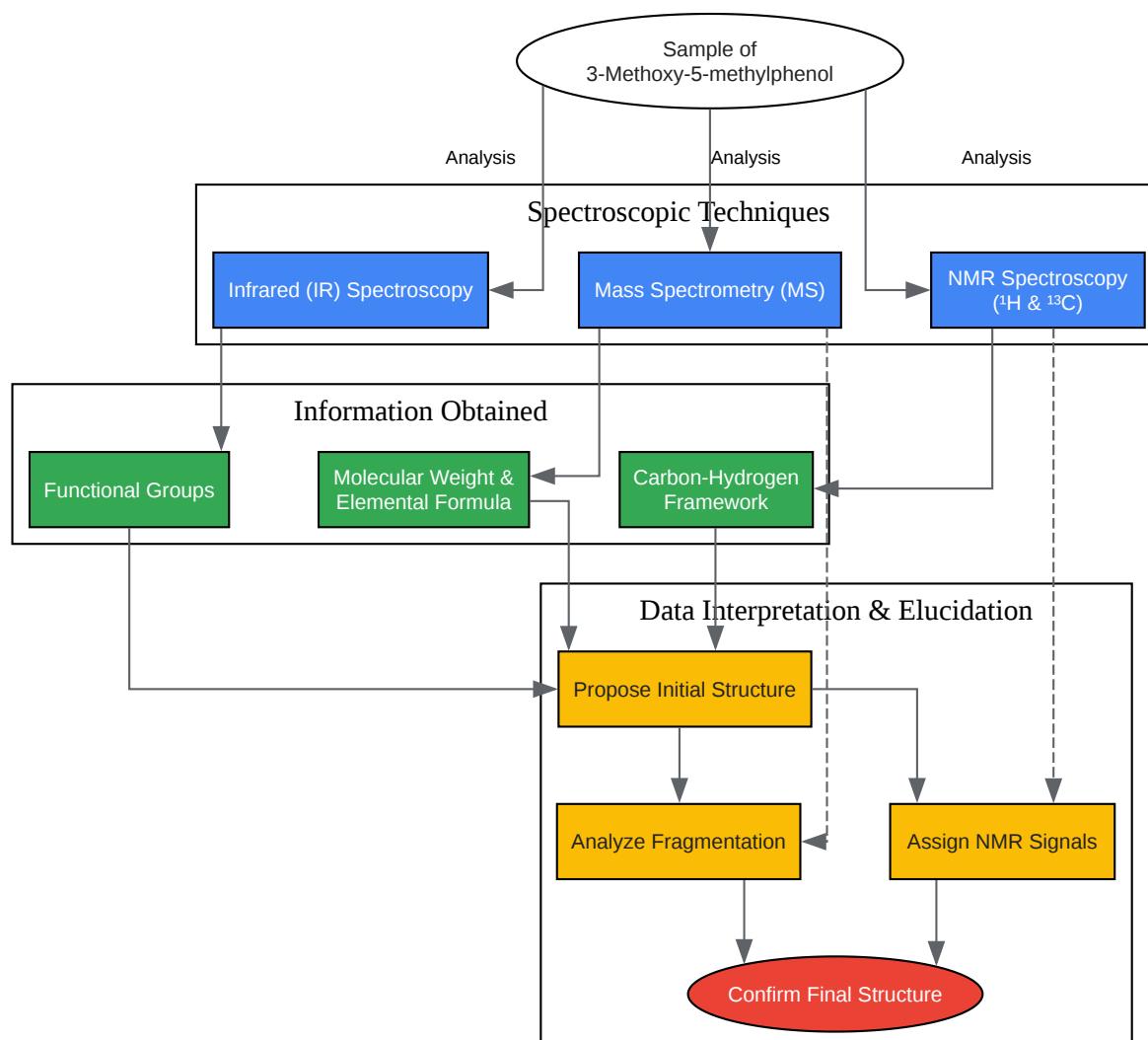
- Sample Preparation: For solid samples, a KBr disc or nujol mull can be prepared. Alternatively, the sample can be dissolved in a suitable solvent (e.g., CHCl_3) and a thin film cast onto a salt plate (e.g., NaCl or KBr).[3][5]
- Data Acquisition: A background spectrum is first collected. The sample spectrum is then recorded, typically in the range of 4000-400 cm^{-1} , and the background is automatically subtracted.

Mass Spectrometry

- Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is commonly used for volatile compounds like **3-Methoxy-5-methylphenol**.[1] High-Resolution Mass Spectrometry (HRMS) can be performed using techniques like ESI-QTOF for accurate mass determination.[3]
- GC-MS Protocol:
 - Sample Introduction: A dilute solution of the sample is injected into the GC inlet.
 - Chromatographic Separation: The sample is vaporized and separated on a capillary column (e.g., SOLGel-Wax).[6] The oven temperature is programmed to elute the components.
 - Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI).
 - Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of an organic compound like **3-Methoxy-5-methylphenol**.

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Caption: Workflow for Spectroscopic Data Interpretation.

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